REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:4][CH:3]=1.C1C(=O)N([Br:23])C(=O)C1.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.O>ClCCl>[Br:23][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
47.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 45-50° C. for about 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
ADDITION
|
Details
|
acetonitrile 50 ml was added to the concentrate
|
Type
|
CONCENTRATION
|
Details
|
The solution was again concentrated
|
Type
|
ADDITION
|
Details
|
acetonitrile 50 ml was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:4][CH:3]=1.C1C(=O)N([Br:23])C(=O)C1.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.O>ClCCl>[Br:23][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
47.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 45-50° C. for about 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
ADDITION
|
Details
|
acetonitrile 50 ml was added to the concentrate
|
Type
|
CONCENTRATION
|
Details
|
The solution was again concentrated
|
Type
|
ADDITION
|
Details
|
acetonitrile 50 ml was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |